molecular formula C31H44N4O2 B4922013 N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide

N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide

Cat. No.: B4922013
M. Wt: 504.7 g/mol
InChI Key: SCDHYLKBYJZCGN-UHFFFAOYSA-N
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Description

N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple aromatic rings and piperidine moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethyl-4-aminobenzaldehyde with 2-piperidin-1-ylacetic acid under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with 2-piperidin-1-ylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide

Uniqueness

N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide is unique due to its specific structural features, such as the presence of multiple piperidine moieties and dimethylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[4-[[3,5-dimethyl-4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]-2,6-dimethylphenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O2/c1-22-15-26(16-23(2)30(22)32-28(36)20-34-11-7-5-8-12-34)19-27-17-24(3)31(25(4)18-27)33-29(37)21-35-13-9-6-10-14-35/h15-18H,5-14,19-21H2,1-4H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDHYLKBYJZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)CC3=CC(=C(C(=C3)C)NC(=O)CN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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